molecular formula C15H19N3O2 B11850064 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol

Cat. No.: B11850064
M. Wt: 273.33 g/mol
InChI Key: VGFCHHJPBAIKTO-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a chelating agent, forming stable complexes with metal ions.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol involves its interaction with metal ions and enzymes. The compound can form stable complexes with metal ions, which can then interact with biological molecules like DNA and proteins. This interaction can lead to the inhibition of essential enzymes involved in DNA synthesis, thereby exerting its anticancer effects. The molecular targets and pathways involved include ribonucleotide reductase and other enzymes critical for cell proliferation.

Comparison with Similar Compounds

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol can be compared with other quinoline derivatives such as:

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Chloroquine: Used as an antimalarial drug.

    Quinoline N-oxide: Studied for its potential anticancer properties

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]quinolin-8-ol

InChI

InChI=1S/C15H19N3O2/c19-11-10-17-6-8-18(9-7-17)14-5-4-12-2-1-3-13(20)15(12)16-14/h1-5,19-20H,6-11H2

InChI Key

VGFCHHJPBAIKTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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